(4-Chlorobenzyl)hydrazine
Overview
Description
“(4-Chlorobenzyl)hydrazine” is a chemical compound that is used in various applications. It is also known by other names such as 4-Chlorobenzhydrazide and 4-Chlorobenzoic hydrazide . It has been used in the preparation of rod-shaped mesogenic hydrazide derivatives .
Synthesis Analysis
The synthesis of “this compound” can be complex and requires specific conditions for successful completion. One method involves the reaction of 4-chlorobenzhydrazide and β-naphthol in water . Another method involves the reaction of hydrazine with a carbonyl to form a hydrazone .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a combination of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms. The InChI code for this compound is 1S/C7H9ClN2.ClH .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can undergo the Wolff-Kishner reduction, which involves the conversion of aldehydes and ketones to alkanes . It can also participate in the Mitsunobu reaction, which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .Scientific Research Applications
Detection and Measurement Techniques
- Hydrazine compounds, including derivatives like (4-Chlorobenzyl)hydrazine, are measured using spectrophotometric methods. These methods involve forming derivatives and measuring the absorption at specific wavelengths, as demonstrated by George, Nagaraja, and Balasubramanian (2008) in their study on hydrazine detection using a colorimetric method with high sensitivity and specificity (George, Nagaraja, & Balasubramanian, 2008).
Environmental and Water Pollution Analysis
- Hydrazine and its derivatives, such as this compound, are significant water pollutants. Their detection and quantification in water are crucial for environmental safety. Tahernejad-Javazmi et al. (2018) developed a method using nanostructure-amplified sensors for the voltammetric determination of hydrazine in the presence of other pollutants (Tahernejad-Javazmi et al., 2018).
Application in Fluorescent Sensors for Biological and Environmental Systems
- Zhang et al. (2020) explored the development of fluorescent sensors for hydrazine detection. These sensors are crucial for monitoring environmental and biological systems due to the toxic nature of hydrazine compounds (Zhang et al., 2020).
Potential in Cancer Research
- Research by Prasetiawati et al. (2022) found that 4-hydrazinylphenyl benzenesulfonate, a derivative of hydrazine, showed promising activity against breast cancer cell lines. This suggests potential applications of this compound derivatives in cancer research (Prasetiawati, Hidayat, Zamri, & Muchtaridi, 2022).
Chemical Industry Applications
- In chemical synthesis, this compound and its related compounds are used in various reactions. For instance, Lipshutz et al. (2006) introduced a new azodicarboxylate for Mitsunobu reactions, showcasing the utility of these compounds in synthetic chemistry (Lipshutz, Chung, Rich, & Corral, 2006).
Application in Fluorescent Probes for Live Cell Imaging
- The development of fluorescent probes for hydrazine detection in live cells is an emerging area of research. Fan et al. (2012) created a ratiometric fluorescence probe for hydrazine, enabling its detection in live cells, demonstrating the potential of this compound derivatives in biological applications (Fan et al., 2012).
Mechanism of Action
Target of Action
It is known that hydrazide derivatives, such as (4-chlorobenzyl)hydrazine, exert their action by inhibiting the enzyme monoamine oxidase (mao) . This enzyme plays a crucial role in the breakdown of neurotransmitters such as norepinephrine, dopamine, and serotonin in the brain.
Mode of Action
This compound interacts with its targets, primarily the MAO enzyme, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition results in increased levels of norepinephrine, dopamine, tyramine, and serotonin in brain neurons and in various other tissues .
Biochemical Pathways
The inhibition of the MAO enzyme by this compound affects the biochemical pathways involved in the metabolism of neurotransmitters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to various downstream effects, including mood elevation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low .
Result of Action
The result of the action of this compound is an increase in the levels of neurotransmitters in the brain, leading to enhanced neurotransmission. This can have various molecular and cellular effects, including mood elevation . In addition, some derivatives of this compound have shown potent cytotoxicity against human cancer cell lines .
Safety and Hazards
“(4-Chlorobenzyl)hydrazine” can pose certain safety hazards. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area . It is also important to note that thermal decomposition can lead to the release of irritating gases and vapors .
Properties
IUPAC Name |
(4-chlorophenyl)methylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMUGKBHGOCMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.